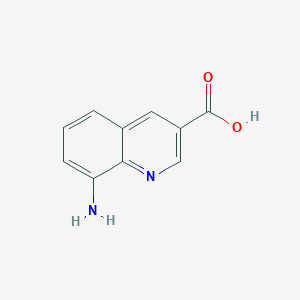
8-Aminoquinoline-3-carboxylic acid
概要
説明
8-Aminoquinoline-3-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both an amino group and a carboxylic acid group in the molecule makes it a versatile compound for various chemical reactions and applications.
作用機序
Target of Action
8-Aminoquinoline-3-carboxylic acid is a derivative of the 8-aminoquinoline family, which is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs . The primary targets of 8-aminoquinoline compounds are the liver stages of Plasmodium infections, making them effective against multiple life-cycle stages of the plasmodia that infect humans .
Mode of Action
The compound interacts with its targets primarily through C–H bond activation/functionalization . This involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . Mechanistically, a single electron transfer (SET) pathway is suggested in most cases .
Biochemical Pathways
The functionalization of positions C2–C7 on the 8-aminoquinoline ring is a key aspect of the compound’s biochemical pathway . This process involves the formation of C–C and C–Z bonds, which can significantly change the physical and chemical properties of the ring, potentially leading to future applications of economic value .
Result of Action
The result of the compound’s action is the prevention of malaria relapse, cure of the disease, and prevention of the transmission of the infection . This is achieved by killing liver stages of the parasite, asexual blood stages, and sterilizing the sexual-stage gametocytes .
Action Environment
The action, efficacy, and stability of 8-aminoquinoline compounds can be influenced by environmental factors such as the presence of glucose-6-phosphate dehydrogenase (G6PD) in the patient’s body . G6PD deficiency is one of the most common genetic abnormalities in human beings, and it is especially common where malaria is or has been endemic . This can lead to hemolytic toxicity in people lacking G6PD, which is a major adverse outcome of primaquine and other 8-aminoquinoline compounds .
生化学分析
Biochemical Properties
8-Aminoquinoline-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with several enzymes, including cytochrome P450 isoenzymes and monoamine oxidase (MAO). These interactions often involve the formation of enzyme-substrate complexes, where this compound acts as a substrate or inhibitor. For instance, cytochrome P450 enzymes metabolize this compound through oxidative reactions, leading to the formation of various metabolites . Additionally, the compound’s interaction with MAO results in the production of aldehyde intermediates, which further undergo metabolic transformations .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress response and apoptosis . Moreover, it has been observed to alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These effects highlight the compound’s potential as a modulator of cellular processes and its relevance in biochemical research.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. For example, this compound acts as a bidentate ligand, coordinating with metal ions in enzyme active sites to facilitate catalytic reactions . Additionally, it can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity and subsequent alterations in cellular processes . These molecular interactions underpin the compound’s diverse biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to factors such as stability, degradation, and long-term cellular impacts. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity and cellular processes . At higher doses, it can induce toxic or adverse effects, including oxidative stress, cellular damage, and disruption of metabolic pathways . These dosage-dependent effects underscore the importance of careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes and monoamine oxidase . The compound undergoes oxidative metabolism by cytochrome P450 isoenzymes, resulting in the formation of hydroxylated and demethylated metabolites . Additionally, monoamine oxidase catalyzes the deamination of this compound, producing aldehyde intermediates that are further metabolized . These metabolic pathways contribute to the compound’s overall pharmacokinetic profile and its biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, such as organic cation transporters . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are critical for understanding the compound’s cellular and tissue-specific effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound is often localized to organelles such as mitochondria and lysosomes, where it can interact with organelle-specific enzymes and proteins . Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its biochemical activity . Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-aminoquinoline-3-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of transition metal catalysts, such as palladium or copper, can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions: 8-Aminoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products:
Oxidation: Nitroquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
8-Aminoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
類似化合物との比較
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Primaquine: Another antimalarial drug that targets the liver stages of the malaria parasite.
Mefloquine: Used for the treatment and prevention of malaria, with a similar mechanism of action.
Uniqueness: 8-Aminoquinoline-3-carboxylic acid is unique due to its dual functional groups (amino and carboxylic acid), which allow for a wide range of chemical modifications and applications. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
特性
IUPAC Name |
8-aminoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIULENMBMXJGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401291185 | |
| Record name | 3-Quinolinecarboxylic acid, 8-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416439-58-1 | |
| Record name | 3-Quinolinecarboxylic acid, 8-amino- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416439-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolinecarboxylic acid, 8-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol](/img/structure/B1375720.png)
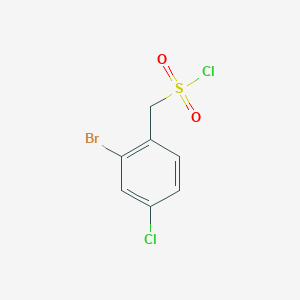
![1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1375722.png)
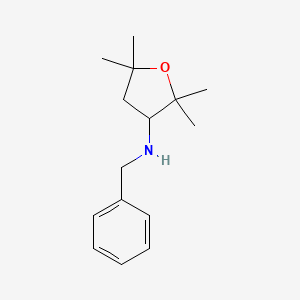
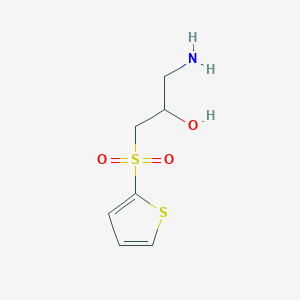

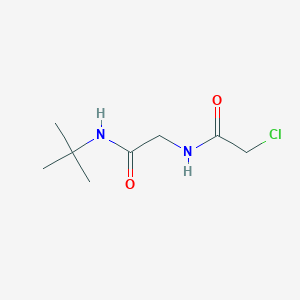
![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1375730.png)
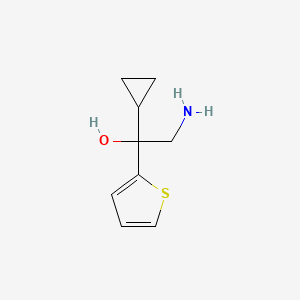
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid](/img/structure/B1375734.png)
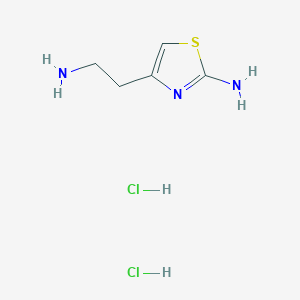
![1-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole](/img/structure/B1375737.png)
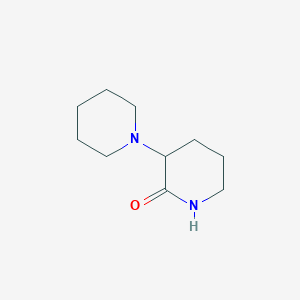
![6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1375740.png)
